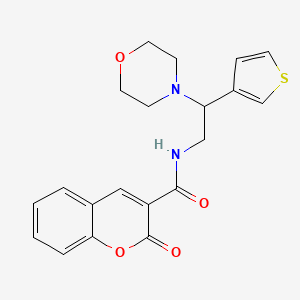

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked to a morpholinoethyl-thiophene substituent via a carboxamide bridge.

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c23-19(16-11-14-3-1-2-4-18(14)26-20(16)24)21-12-17(15-5-10-27-13-15)22-6-8-25-9-7-22/h1-5,10-11,13,17H,6-9,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINMPSMGUXJCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane as the coupling partner.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the chromene core is replaced by the morpholine moiety.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene core and an amine derivative containing the morpholine and thiophene rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromene, thiophene, or morpholine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of chromene compounds exhibit notable antioxidant properties. For instance, studies have shown that similar structures can significantly inhibit oxidative stress markers, making them potential candidates for developing antioxidant therapies. The mechanism often involves the scavenging of free radicals and the modulation of cellular signaling pathways related to oxidative stress .

Antimicrobial Properties

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the chromene scaffold can enhance its cytotoxic effects .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit favorable charge transport characteristics has been highlighted in recent studies .

Data Summary

The following table summarizes key biological activities associated with this compound:

Case Study: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of chromene derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels, showcasing its potential therapeutic application in oxidative stress-related diseases .

Case Study: Antimicrobial Testing

In another investigation, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing promising antimicrobial activity that supports its use as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. PT-ADA-PPR (Thiophene-Containing Carboxamide) PT-ADA-PPR (from ) shares structural similarities with the target compound, including a thiophen-3-yl group and a carboxamide linkage. However, PT-ADA-PPR incorporates a polythiophene-Adamantane (PT-ADA) backbone designed for dual-excitation fluorescence imaging in lysosomes. The thiophene and ether-based side chains in PT-ADA-PPR broaden its absorption/emission range, enabling dual-color imaging at 488 nm and 559 nm. In contrast, the target compound’s morpholino group may enhance solubility and modulate interactions with biological targets like enzymes or receptors.

2.1.2. 7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (2A) Compound 2A () replaces the morpholino-thiophene group with dimethylamino substituents. It acts as a potent reversible inhibitor of butyrylcholinesterase (BChE), with selectivity over acetylcholinesterase (AChE). The dimethylamino groups likely enhance binding to BChE’s peripheral anionic site via cation-π interactions.

2.1.3. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide This analog () substitutes the morpholino-thiophene moiety with a 4-methoxyphenethyl group.

Pharmacological and Binding Comparisons

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Inhibitors: Compound 2A (IC₅₀ = 0.12 µM for BChE) demonstrates that dimethylaminoethyl substituents optimize BChE inhibition. The target compound’s morpholino group, with its larger ring size and oxygen atoms, may reduce potency but improve selectivity or metabolic stability.

- MAO-B Inhibitors: Coumarin derivatives like 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide () show MAO-B inhibition (IC₅₀ = 1.8 µM), driven by hydrophobic interactions with the enzyme’s active site.

2.2.2. Protein Binding and Stability Compounds S5 and S6 (), which contain thiophen-3-yl and acrylamide groups, bind to the GADD34:PP1 enzyme with high stability (RMSD = 1.3–5.4 Å). Their hydrophobic interactions with Arg 221 suggest that the target compound’s thiophene moiety could similarly stabilize enzyme complexes, albeit with variable RMSD depending on substituent flexibility.

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article outlines its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 384.5 g/mol. The compound features a chromene core, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 946272-40-8 |

| Molecular Formula | C20H20N2O4S |

| Molecular Weight | 384.5 g/mol |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chromene compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antioxidant Properties

The antioxidant activity of this compound is also noteworthy. Compounds with similar chromene structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways. Preliminary studies suggest its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis and is a target for immunosuppressive therapies .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of chromene derivatives on various microbial strains, revealing significant antibacterial activity and low cytotoxicity against human cells. The compounds were shown to inhibit biofilm formation effectively, which is crucial for treating chronic infections .

- Mechanism of Action : Research into the mechanism of action indicates that the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for microbial survival .

- Synergistic Effects : Some studies have explored the synergistic effects of this compound when combined with established antibiotics like ciprofloxacin. The combination resulted in reduced MIC values, suggesting enhanced efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.